3-(Dimethoxymethyl)benzonitrile
Overview
Description
It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the most advantageous approaches for synthesizing benzonitrile compounds, including 3-(Dimethoxymethyl)benzonitrile, involves the preparation from benzaldehyde and hydroxylamine hydrochloride. This method is favored due to its mild reaction conditions, low production cost, and potential for industrial-scale application . The reaction typically involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .
Industrial Production Methods: Industrial production methods for this compound often involve the use of green synthesis techniques. These methods utilize ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separation agents. This approach not only enhances the yield but also makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethoxymethyl)benzonitrile undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated over supported palladium catalysts to produce benzylamine, which subsequently undergoes hydrogenolysis to form toluene.
Hydrolysis: Acidic or basic hydrolysis of nitriles results in the formation of carboxylic acids.
Reduction: Reduction of nitriles using lithium aluminum hydride yields primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, such as the reaction with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrogenation: Supported palladium catalysts (e.g., 5 wt % Pd/C) in a stirred autoclave.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products:
Benzylamine and Toluene: From hydrogenation and hydrogenolysis.
Carboxylic Acids: From hydrolysis.
Primary Amines: From reduction.
Ketones: From nucleophilic substitution with Grignard reagents.
Scientific Research Applications
3-(Dimethoxymethyl)benzonitrile is a versatile compound with diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: The compound’s structure allows for its use in the synthesis of biologically active molecules.
Industry: The compound is used in material science studies and in the production of advanced materials.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, the compound undergoes a consecutive reaction sequence where it is first hydrogenated to produce benzylamine, which then undergoes hydrogenolysis to form toluene . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
3-(Dimethoxymethyl)benzonitrile can be compared with other similar compounds such as:
3-Formylchromone: Known for its regio- and stereo-selective reactions.
2-Dimethoxymethyl-3-methoxypropiononitrile: Studied for its reactions with amidines.
Quinoline-3-carbaldehyde: Used in similar nucleophilic substitution reactions.
Uniqueness: this compound stands out due to its versatile applications in various fields, its environmentally friendly synthesis methods, and its ability to undergo a wide range of chemical reactions under mild conditions.
Properties
IUPAC Name |
3-(dimethoxymethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNYDXETCMMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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